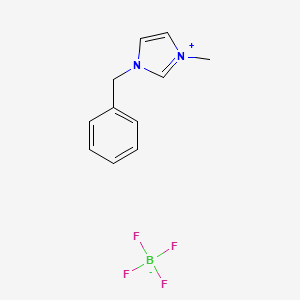
1-Benzyl-3-methylimidazolium tetrafluoroborate
Vue d'ensemble
Description
1-Benzyl-3-methylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C11H13BF4N2 and a molecular weight of 260.04 g/mol . This compound is part of the imidazolium family, which is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These properties make it a valuable compound in various scientific and industrial applications.
Mécanisme D'action
Target of Action
1-Benzyl-3-methylimidazolium Tetrafluoroborate is a type of ionic liquid It’s known that ionic liquids can interact with various biological and chemical systems, influencing their behavior and properties .
Mode of Action
The mode of action of this compound is largely dependent on its application. As an ionic liquid, it can act as a solvent, catalyst, or electrolyte, among other roles . Its interaction with targets often involves altering the physical or chemical environment, thereby influencing the behavior of the system .
Analyse Biochimique
Biochemical Properties
1-Benzyl-3-methylimidazolium tetrafluoroborate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a co-catalyst in electrochemical reduction reactions, enhancing the efficiency of these processes . It has been observed to interact with metal-ligating moieties, which can influence the activity of metalloenzymes and other metal-dependent proteins . The nature of these interactions often involves coordination bonds between the metal centers and the imidazolium cation, leading to changes in the enzyme’s activity and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific conditions of the experiment. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in either inhibition or activation of the enzyme’s activity, depending on the specific context . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biochemical properties . In in vitro and in vivo studies, it has been observed that the effects of this compound can change over time, with potential implications for its use in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance certain biochemical processes without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruption of cellular function and induction of oxidative stress . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways . For example, it can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . Additionally, the distribution of this compound can be affected by its physicochemical properties, such as solubility and charge .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments . For instance, its presence in the mitochondria can influence mitochondrial function and energy metabolism .
Méthodes De Préparation
1-Benzyl-3-methylimidazolium tetrafluoroborate can be synthesized through a reaction between 1-benzyl-3-methylimidazolium chloride and sodium tetrafluoroborate . The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and high yield .
Analyse Des Réactions Chimiques
1-Benzyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the tetrafluoroborate anion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-3-methylimidazolium tetrafluoroborate has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
1-Benzyl-3-methylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium tetrafluoroborate: This compound has a longer alkyl chain, which affects its solubility and viscosity.
1-Ethyl-3-methylimidazolium tetrafluoroborate: This compound has a shorter alkyl chain, resulting in different solubility and thermal properties.
The uniqueness of this compound lies in its benzyl group, which provides distinct steric and electronic effects, influencing its reactivity and applications .
Propriétés
IUPAC Name |
1-benzyl-3-methylimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2.BF4/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;2-1(3,4)5/h2-8,10H,9H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDEUUWXMCUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478331 | |
| Record name | 1-Benzyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500996-04-3 | |
| Record name | 1-Benzyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-methylimidazolium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)

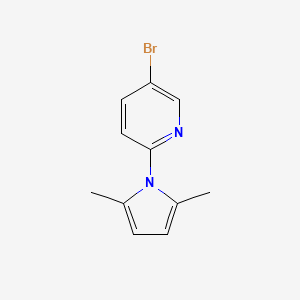
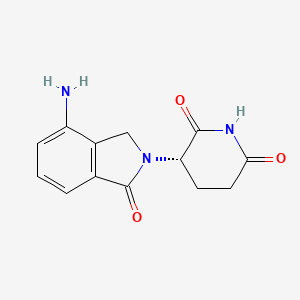
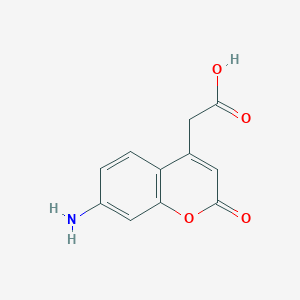


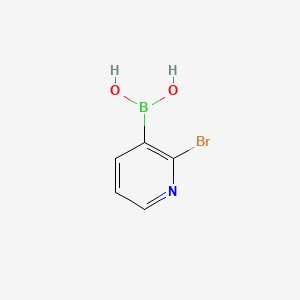
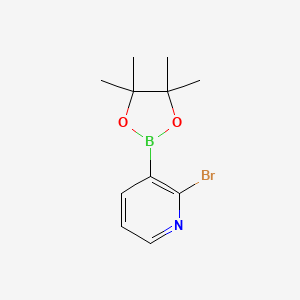
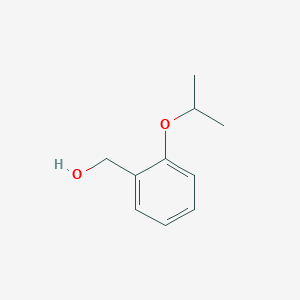
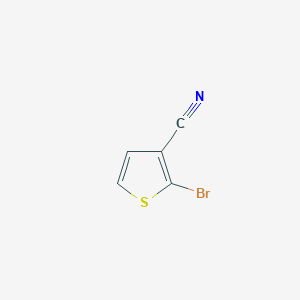
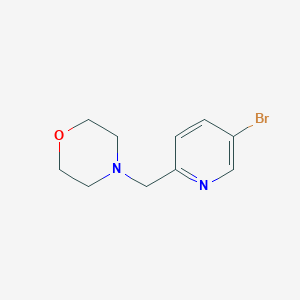
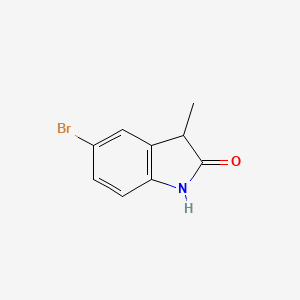
![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)
